Prodrug Potency Enhancement: INX-08189 (2'-C-Methyl-6-O-Methylguanosine ProTide) vs. Parent 2'-C-Methylguanosine
The phosphoramidate prodrug of 2'-C-methyl-6-O-methylguanosine (INX-08189/BMS-986094) demonstrates a 350-fold enhancement in anti-HCV potency compared to the unmodified parent nucleoside 2'-C-methylguanosine. While 2'-C-methylguanosine exhibits an EC50 of 3.5 μM in cell-based HCV replicon assays due to poor intracellular phosphorylation [1], INX-08189 achieves an EC50 of 10 ± 6 nM at 72 hours against HCV genotype 1b replicons [2]. This dramatic improvement is attributable to the 6-O-methyl prodrug moiety that increases lipophilicity and enables bypass of the rate-limiting first phosphorylation step via the ProTide mechanism.
| Evidence Dimension | Anti-HCV replicon potency (EC50) |
|---|---|
| Target Compound Data | 10 ± 6 nM (as INX-08189 prodrug at 72 h) |
| Comparator Or Baseline | 2'-C-methylguanosine: 3.5 μM (3,500 nM) |
| Quantified Difference | 350-fold improvement in potency |
| Conditions | HCV genotype 1b subgenomic replicon in Huh-7 cells |
Why This Matters
The 350-fold potency enhancement directly translates to lower required doses, improved therapeutic windows, and reduced cost-of-goods for in vivo HCV studies.
- [1] Kim J, et al. Stereoselective Synthesis and Anti-HCV Activity of 2'-C-Substituted Cyclopropyl-Fused Carbanucleosides. 2008. EWHA Womans University. View Source
- [2] Vernachio JH, et al. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties. Antimicrob Agents Chemother. 2011 May;55(5):1843-1851. View Source
